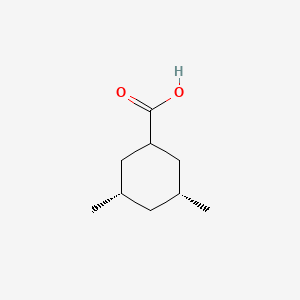

cis-3,5-Dimethylcyclohexane-1-carboxylic acid

Description

Contextualization within Cyclohexane (B81311) Carboxylic Acid Chemistry

Cyclohexane carboxylic acids, as a class of compounds, are fundamental to the study of alicyclic chemistry. The systematic investigation of these molecules dates back to the mid-20th century, coinciding with the development of conformational analysis. This field provided crucial insights into the three-dimensional structures of cyclohexane rings, revealing the existence of chair and boat conformations and the energetic preferences for substituents to occupy equatorial rather than axial positions. openochem.orgsci-hub.se

Cis-3,5-Dimethylcyclohexane-1-carboxylic acid is a specific example within this class that allows for the detailed examination of the effects of multiple substituents on the cyclohexane ring's geometry and stability. The carboxylic acid group can undergo a variety of reactions, such as esterification and amide formation, making it a versatile handle for synthesizing more complex molecules.

Significance of Stereochemistry in Cyclohexane Derivatives for Research

The stereochemistry of cyclohexane derivatives is a cornerstone of organic chemistry, with profound implications for their physical, chemical, and biological properties. The spatial arrangement of atoms, particularly the distinction between axial and equatorial substituents, dictates the molecule's stability and reactivity. libretexts.org Substituents in the equatorial position are generally more stable due to reduced steric hindrance, a phenomenon known as 1,3-diaxial interaction. openochem.orglibretexts.org

In this compound, the cis configuration forces the substituents into specific spatial orientations. In one of its chair conformations, both methyl groups can occupy equatorial positions, which is an energetically favorable arrangement. libretexts.org This contrasts with the alternative chair form where they would be forced into axial positions. The study of such molecules provides a deeper understanding of these conformational preferences and the energetic penalties associated with less stable arrangements. This knowledge is crucial for designing molecules with specific three-dimensional shapes, a key aspect in fields like medicinal chemistry and materials science.

Overview of Research Trajectories Pertaining to the Compound

Research involving this compound and related compounds has followed several key trajectories. A primary focus has been on fundamental conformational analysis, using techniques like NMR spectroscopy to determine the preferred three-dimensional structures and the energy differences between various conformations.

In synthetic organic chemistry, this compound serves as a valuable intermediate. Its rigid cyclohexane framework provides a well-defined scaffold for the construction of more elaborate molecular architectures. The carboxylic acid functionality allows for its incorporation into larger molecules through standard chemical transformations.

Furthermore, derivatives of this compound have been explored for potential applications in drug development and biochemical studies. The specific spatial arrangement of its functional groups can influence its interaction with biological molecules like enzymes. While detailed biological activity is outside the scope of this article, the compound's structural motifs are relevant to the design of molecules with potential therapeutic applications.

Below is a data table summarizing key properties of the compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 87679-18-3 |

Properties

IUPAC Name |

(3S,5R)-3,5-dimethylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)/t6-,7+,8? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKKIFZBAGGCTR-DHBOJHSNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC(C1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Analysis of Cis 3,5 Dimethylcyclohexane 1 Carboxylic Acid

Conformational Equilibrium and Preferred Chair Conformations

Cyclohexane (B81311) and its derivatives are not planar but exist predominantly in rapidly interconverting chair conformations to minimize angle and torsional strain. For cis-3,5-Dimethylcyclohexane-1-carboxylic acid, the two primary chair conformations are in a dynamic equilibrium. However, these two conformations are not energetically equivalent due to the different spatial arrangements of the substituents.

The primary source of conformational strain in substituted cyclohexanes arises from 1,3-diaxial interactions. lumenlearning.comlibretexts.org These are steric repulsions between an axial substituent and the axial hydrogen atoms (or other substituents) located on the third carbon atoms relative to it. lumenlearning.comlibretexts.org In the less stable conformer of this compound, where the methyl and carboxylic acid groups are in axial positions, significant 1,3-diaxial interactions would occur. Each axial methyl group would interact with two axial hydrogens, and the axial carboxylic acid group would also experience similar steric repulsions. These destabilizing interactions significantly raise the energy of this conformation, making the all-equatorial conformer the overwhelmingly preferred structure. libretexts.orglibretexts.org The energy difference between the two chair conformations is substantial, leading to a conformational equilibrium that lies heavily on the side of the diequatorial form.

| Conformer | Substituent Positions | Relative Stability | Key Steric Interactions |

| A | 1-COOH (eq), 3-CH3 (eq), 5-CH3 (eq) | More Stable | Minimal steric strain |

| B | 1-COOH (ax), 3-CH3 (ax), 5-CH3 (ax) | Less Stable | Significant 1,3-diaxial interactions |

Synthetic Methodologies and Strategies for Cis 3,5 Dimethylcyclohexane 1 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections in Synthesis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For cis-3,5-Dimethylcyclohexane-1-carboxylic acid, two primary disconnection strategies are evident.

The most straightforward disconnection involves the bond between the cyclohexane (B81311) ring and the carboxylic acid group (C-C bond disconnection). This leads to a cis-3,5-dimethylcyclohexyl synthon, which can be accessed from a corresponding organometallic reagent, such as a Grignard reagent (cis-3,5-dimethylcyclohexylmagnesium bromide), and carbon dioxide as the carboxyl source. This approach places the burden on the stereocontrolled synthesis of the substituted cyclohexane precursor.

A second powerful strategy involves a functional group interconversion (FGI) coupled with a simplification of the carbocyclic ring. The saturated cyclohexane ring can be viewed as the product of the reduction of an aromatic precursor. This leads back to 3,5-dimethylbenzoic acid. This retrosynthetic step is highly advantageous as it simplifies the stereochemical challenge, reducing it to a stereoselective hydrogenation of the aromatic ring, where the cis relationship between the methyl groups is already established.

Direct Synthetic Approaches

Direct approaches to this compound leverage well-established reaction sequences to build the target molecule from acyclic or simpler cyclic precursors.

Multi-step Synthesis from Precursors

A versatile multi-step synthesis can be envisioned starting from 3,5-dimethylcyclohexanone. This ketone serves as a scaffold upon which the carboxylic acid moiety can be constructed.

Knoevenagel Condensation: The synthesis commences with a Knoevenagel condensation of 3,5-dimethylcyclohexanone with an active methylene (B1212753) compound, such as malonic acid or diethyl malonate, in the presence of a mild base like piperidine or pyridine. wikipedia.orgsigmaaldrich.com This reaction forms an α,β-unsaturated dicarbonyl or related compound. thermofisher.com The Doebner modification of this reaction, using pyridine as a solvent with malonic acid, can lead to a condensation followed by decarboxylation. wikipedia.org

Hydrogenation/Reduction: The product from the Knoevenagel condensation contains a carbon-carbon double bond which must be reduced to achieve the saturated cyclohexane ring. This is typically accomplished via catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Nickel. This step is crucial for establishing the final stereochemistry of the ring.

Hydrolysis and Decarboxylation: If a malonic ester was used, the resulting diester is hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base. pearson.com Subsequent heating of the gem-dicarboxylic acid intermediate readily induces decarboxylation, yielding the target this compound. youtube.com

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 3,5-Dimethylcyclohexanone, Malonic Acid | Piperidine, Pyridine, Heat | (3,5-Dimethylcyclohexylidene)malonic acid |

| 2 | (3,5-Dimethylcyclohexylidene)malonic acid | H₂, Pd/C | (3,5-Dimethylcyclohexyl)malonic acid |

| 3 | (3,5-Dimethylcyclohexyl)malonic acid | Heat (Δ) | This compound + CO₂ |

Grignard Reaction Pathways and Subsequent Transformations

The Grignard reaction provides a direct method for forming the C-C bond of the carboxylic acid. This pathway begins with the preparation of a Grignard reagent from a suitable haloalkane.

The synthesis involves treating cis-1-bromo-3,5-dimethylcyclohexane with magnesium metal in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, cis-3,5-dimethylcyclohexylmagnesium bromide. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup (e.g., with HCl or H₃SO₄) to protonate the resulting carboxylate salt and yield this compound. A significant challenge in this approach is the initial synthesis of the stereochemically pure cis-halide precursor.

Catalytic Hydrogenation Methods

One of the most efficient and common industrial methods for the synthesis of substituted cyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding benzoic acid derivative. mdpi.com This approach is highly convergent as the aromatic ring already contains the required substitution pattern.

The synthesis of this compound can be achieved by the hydrogenation of 3,5-dimethylbenzoic acid. This reaction is typically carried out under hydrogen pressure in the presence of a heterogeneous catalyst. Various transition metal catalysts are effective for this transformation.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Selectivity for Cyclohexane derivative |

| Rhodium (Rh) | Carbon (C) | 50 | 4 | High |

| Ruthenium (Ru) | Carbon (C) | 220 | 6.89 | High, potential for over-reduction |

| Palladium (Pd) | Carbon (C) | 150 | 15 | Good, often requires higher temperatures |

Data compiled from studies on benzoic acid hydrogenation. mdpi.comchemicalbook.com

Rhodium on carbon (Rh/C) is often a highly effective catalyst for ring hydrogenation under relatively mild conditions. mdpi.com Ruthenium-based catalysts are also very active but can sometimes lead to over-reduction of the carboxylic acid group if conditions are not carefully controlled. chemicalbook.com The stereochemical outcome of the hydrogenation generally favors the formation of the cis isomer, as the substrate tends to adsorb onto the catalyst surface from one face, leading to the delivery of hydrogen atoms from the same side.

Stereoselective and Enantioselective Synthesis Pathways

Achieving high levels of stereoselectivity is a primary goal in modern synthetic chemistry. For a molecule like this compound, controlling the relative and absolute stereochemistry is critical for many applications.

Chiral Catalyst Systems and Ligand Design in Stereoselective Oxidations

While direct stereoselective oxidation of a pre-existing cyclohexane ring to install the carboxylic acid is challenging, the principles of stereoselective synthesis are most powerfully applied in the catalytic hydrogenation of aromatic precursors. Asymmetric hydrogenation using chiral catalysts can, in principle, yield enantiomerically enriched products.

The development of chiral transition metal complexes, particularly with rhodium and ruthenium, has revolutionized asymmetric synthesis. For the asymmetric hydrogenation of substituted aromatic rings, chiral phosphine ligands play a pivotal role. Ligands such as PhTRAP (a trans-chelating chiral bisphosphine) have been successfully used in ruthenium-catalyzed asymmetric hydrogenations of various heteroaromatic compounds. nih.gov

In such a system, the chiral ligand coordinates to the metal center, creating a chiral environment. The aromatic substrate (3,5-dimethylbenzoic acid) coordinates to this chiral metal complex, and the subsequent delivery of hydrogen occurs in a stereochemically controlled manner, leading to an excess of one enantiomer of the product. The design of the ligand is crucial, as its steric and electronic properties dictate the facial selectivity of the hydrogenation. While specific application to 3,5-dimethylbenzoic acid is not widely reported, this methodology represents the forefront of enantioselective approaches to this class of compounds.

Derivatization Strategies Post-Synthesis

Following the synthesis of this compound, derivatization is often necessary for various purposes, including purification, analysis (e.g., by gas chromatography), or to modify its biological activity. The carboxylic acid functional group provides a versatile handle for a range of chemical transformations.

Common derivatization strategies for carboxylic acids primarily involve conversion to esters and amides.

Esterification: The conversion of a carboxylic acid to an ester is a fundamental and widely used derivatization reaction. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.commasterorganicchemistry.com For substrates that may be sensitive to strong acids, milder methods are available. The use of coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) facilitates esterification under neutral conditions. orgsyn.org

Amide Formation: Amides are another important class of derivatives of carboxylic acids. Direct conversion of a carboxylic acid to an amide can be achieved by reacting it with an amine at high temperatures, though this is often inefficient. nih.gov More commonly, the carboxylic acid is first activated to a more reactive species. This can be done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. testbook.com Alternatively, a plethora of coupling reagents can be used to promote the direct condensation of a carboxylic acid and an amine. nih.gov Reagents such as propylphosphonic anhydride (T3P®) and various uronium-based reagents are effective for this transformation. organic-chemistry.org

These derivatization reactions allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the physicochemical properties of the parent molecule.

Table 2: Common Derivatization Reactions for Carboxylic Acids

| Derivative Type | Reaction Name/Method | Reagents | Key Features |

| Ester | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction, often requires excess alcohol. masterorganicchemistry.com |

| Ester | DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild, neutral conditions. orgsyn.org |

| Amide | Acyl Chloride Formation followed by Aminolysis | Thionyl chloride (SOCl₂) or Oxalyl chloride, then Amine | Involves an activated intermediate. |

| Amide | Direct Amidation with Coupling Reagents | Amine, Coupling Reagent (e.g., T3P®, HATU) | One-pot procedure, generally high yields. organic-chemistry.org |

Chemical Reactivity and Reaction Mechanisms of Cis 3,5 Dimethylcyclohexane 1 Carboxylic Acid and Its Derivatives

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that serves as a gateway to a wide array of other functionalities. As a typical carboxylic acid, cis-3,5-Dimethylcyclohexane-1-carboxylic acid is expected to undergo a range of standard transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification is a fundamental transformation of carboxylic acids, converting them into esters, which are valuable in various fields from fragrances to pharmaceuticals. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

A series of proton transfers results in the formation of a good leaving group (water). masterorganicchemistry.com

Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.commasterorganicchemistry.com

Beyond the Fischer method, other techniques can be employed, particularly for substrates that are sensitive to strong acids or for sterically hindered alcohols. rug.nl These can involve the use of coupling reagents or activation of the carboxylic acid into a more reactive derivative.

Table 1: Common Reagents for Esterification of Carboxylic Acids

| Method | Reagents | Description |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | A classic, equilibrium-driven method suitable for simple alcohols and acids. masterorganicchemistry.com |

| Mukaiyama Esterification | Alcohol, 1-Alkyl-2-halopyridinium salts, Tertiary Amine | Involves the formation of a reactive acyloxypyridinium salt intermediate. rug.nl |

| Steglich Esterification | Alcohol, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine) | A mild method that proceeds via an O-acylisourea intermediate, particularly useful for acid-sensitive substrates. |

The formation of an amide bond is one of the most crucial reactions in organic and medicinal chemistry, fundamental to the synthesis of peptides and a vast number of pharmaceuticals. nih.gov This transformation involves the coupling of a carboxylic acid with an amine. Direct condensation is generally not feasible and requires the activation of the carboxylic acid. researchgate.net

This activation is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. uantwerpen.be Common classes of coupling reagents include carbodiimides, uronium salts, and phosphonium (B103445) salts, often used with additives like N-hydroxybenzotriazole (HOBt) derivatives. researchgate.netuantwerpen.be The process generally involves the in-situ formation of a highly reactive intermediate, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine to form the stable amide bond. uantwerpen.be

Recent advancements have focused on developing more efficient and "green" coupling methods that minimize waste and avoid hazardous by-products. nih.govrsc.org For instance, methods that utilize thioester intermediates, inspired by natural biosynthetic pathways, offer a one-pot solution for amide bond formation without traditional coupling reagents. nih.govresearchgate.net

Table 2: Selected Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism Highlight |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a reactive O-acylisourea intermediate. |

| Uronium/Guanidinium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Generates a highly reactive active ester in situ. nih.gov |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Forms an acylphosphonium salt that is highly reactive towards amines. |

The reduction of carboxylic acids to their corresponding primary alcohols is a more challenging transformation than the reduction of other carbonyl compounds like ketones or esters. nih.gov It typically requires strong reducing agents due to the low electrophilicity of the carboxylate anion that can form under basic conditions.

Historically, stoichiometric amounts of powerful reagents like diborane (B8814927) or lithium aluminum hydride (LiAlH₄) have been used for this purpose. nih.gov Milder reagents such as sodium borohydride (B1222165) (NaBH₄) can also be effective when used in conjunction with activating agents. organic-chemistry.org

More recently, catalytic methods have been developed to make this transformation more efficient and sustainable. These include catalytic hydrogenation, which often requires high pressures and noble metal catalysts, and hydrosilylation. nih.gov Catalytic hydrosilylation using earth-abundant metal catalysts, such as manganese complexes, in combination with a silane (B1218182) reducing agent like phenylsilane (B129415) (PhSiH₃), offers a milder and more scalable alternative. nih.gov The mechanism is thought to proceed through the formation of a silyl (B83357) ester intermediate. nih.gov

Table 3: Methods for the Reduction of Carboxylic Acids to Alcohols

| Method | Reagents | Conditions |

|---|---|---|

| Hydride Reduction | LiAlH₄ or BH₃·THF | Stoichiometric, powerful reducing agents. nih.gov |

| Catalytic Hydrogenation | H₂, Noble Metal Catalyst (e.g., Ru-based) | High pressure, high temperature. nih.govorganic-chemistry.org |

| Catalytic Hydrosilylation | Silane (e.g., PhSiH₃), Manganese Catalyst (e.g., [MnBr(CO)₅]) | Mild conditions, scalable. nih.gov |

| Biotransformation | Thermoanaerobacter strains, Glucose | Biological reduction of C3-C6 carboxylic acids. nih.gov |

Decarboxylation involves the removal of the carboxyl group, typically with the extrusion of carbon dioxide (CO₂), to form a new C-H or C-C bond at the original site of attachment. rsc.org This strategy is a powerful tool in organic synthesis as carboxylic acids are abundant and stable starting materials. osaka-u.ac.jp

The ease of decarboxylation depends on the structure of the carboxylic acid. While some substrates undergo thermal decarboxylation, many require catalytic activation. Modern decarboxylative functionalizations often employ transition metal catalysts or photoredox catalysis to generate radical or organometallic intermediates that can then be trapped by various partners. rsc.orgosaka-u.ac.jp These methods allow for the replacement of the carboxylic acid group with a wide range of other functionalities, representing a significant departure from classical transformations.

Cyclohexane (B81311) Ring Reactivity

While the carboxylic acid group is the traditional site of reactivity, modern synthetic methods have enabled the direct functionalization of the otherwise inert C-H bonds of the cyclohexane ring.

Site-selective C-H functionalization is a formidable challenge in organic synthesis, particularly in aliphatic systems where C-H bonds have similar strengths. nih.gov The carboxylic acid group in this compound can act as a directing group, enabling reactions at specific positions on the cyclohexane ring.

A prominent example of this is γ-lactonization, which involves the oxidation of a γ-C-H bond (a C-H bond on the third carbon away from the carbonyl carbon) and subsequent intramolecular cyclization to form a γ-butyrolactone. nih.gov This transformation is synthetically valuable as the γ-butyrolactone motif is present in over 3,000 natural products. nih.gov

Catalyst-controlled systems have been developed to achieve this transformation with high selectivity. For instance, manganese complexes have been shown to catalyze the γ-lactonization of unactivated primary C-H bonds using hydrogen peroxide as the oxidant. nih.govacs.orgresearchgate.net The proposed mechanism involves the binding of the carboxylate to the manganese center, followed by a hydrogen atom transfer (HAT) from the γ-carbon to a high-valent metal-oxo species. researchgate.net

Similarly, palladium-catalyzed C-H functionalization reactions can achieve transannular functionalization of cycloalkane carboxylic acids. researchgate.net By using specific ligands, it is possible to direct the arylation to the γ-methylene C-H bonds of various cycloalkane rings, from cyclobutane (B1203170) to cyclooctane. researchgate.net For this compound, the γ-carbons are C3 and C5, which are the same carbons bearing the methyl groups. Therefore, catalyst systems could potentially be tuned to selectively functionalize either the methylene (B1212753) C-H bonds at these positions or the methyl C-H bonds, leading to the formation of complex bicyclic or spirocyclic lactone systems. nih.gov

Table 4: Catalyst Systems for Carboxylic Acid-Directed C-H Lactonization

| Metal Catalyst | Ligand Type | Target C-H Bond | Oxidant |

|---|---|---|---|

| Manganese (Mn) | Chiral Pyridine-based ligands (e.g., TIPSpdp) | Unactivated primary γ-C-H | H₂O₂ nih.govacs.org |

| Palladium (Pd) | Quinoline-Pyridone or Sulfonamide-Pyridone | Methylene γ-C-H | Not applicable (Arylation) researchgate.net |

Stereochemical Outcomes in Ring-Based Reactions

The stereochemical outcome of reactions involving the cyclohexane ring of this compound and its derivatives is largely dictated by the conformational preference of the substituted ring. In its most stable chair conformation, the cis isomer positions the C1-carboxylic acid and the C3 and C5-methyl groups in equatorial or pseudo-equatorial orientations to minimize steric strain, specifically 1,3-diaxial interactions. This conformational rigidity plays a pivotal role in directing the approach of reagents and thereby determines the stereochemistry of the products.

In reactions where a new substituent is introduced to the cyclohexane ring, the incoming group will preferentially add to the less sterically hindered face of the molecule. Given the diequatorial preference of the existing substituents, the axial positions are more accessible to incoming reagents. This generally leads to the formation of a product where the new group is in an axial position, which may then be followed by a ring flip to a more stable conformation if possible.

The stereochemical course of a reaction can be significantly influenced by the nature of the reactant and the reaction conditions. For instance, in catalytic hydrogenations of a derivative with an exocyclic double bond on the ring, the catalyst will typically adsorb to the less hindered face of the ring, leading to the delivery of hydrogen from that face and a predictable stereochemical outcome.

Below is a hypothetical data table illustrating the expected major diastereomeric products from the addition of a generic electrophile (E+) to a derivative of this compound, based on the principles of steric hindrance.

| Reactant Derivative | Reagent | Major Product Stereochemistry | Predicted Diastereomeric Ratio (Major:Minor) |

| cis-3,5-Dimethylcyclohex-1-ene-1-carboxylic acid | HBr | (1R,2R,3S,5S)-2-Bromo-3,5-dimethylcyclohexane-1-carboxylic acid | >90:10 |

| cis-3,5-Dimethylcyclohexanone (derived from the acid) | NaBH4 | trans-3,5-Dimethylcyclohexan-1-ol | >95:5 |

This table is illustrative and based on established principles of stereoselective reactions on substituted cyclohexanes.

Mechanistic Investigations of Key Transformations

Mechanistic studies on reactions involving this compound and its derivatives are crucial for understanding and predicting their chemical behavior. Key transformations often revolve around functionalization of the carboxylic acid group or reactions on the cyclohexane ring itself. The inherent stereochemistry of the starting material provides a valuable probe for elucidating reaction pathways.

Hydrogen Atom Transfer (HAT) Mechanisms in Catalytic Processes

Hydrogen Atom Transfer (HAT) is a fundamental step in many catalytic processes, particularly in C-H functionalization reactions. In the context of this compound, the reactivity of different C-H bonds towards HAT is not uniform and is governed by stereoelectronic effects and the relative stability of the resulting radical intermediates.

The cyclohexane ring of this molecule contains several types of hydrogen atoms: axial and equatorial hydrogens at various positions. Theoretical and experimental studies on substituted cyclohexanes have demonstrated that the rate of HAT can differ significantly between these positions. For instance, HAT from tertiary C-H bonds is generally more facile than from secondary C-H bonds due to the greater stability of the tertiary radical.

Furthermore, stereoelectronic effects play a critical role. For a hydrogen atom to be abstracted, its C-H bond should ideally overlap with the orbital of the abstracting radical. In the context of an intramolecular HAT, this requires a specific conformation. The rigid diequatorial conformation of the substituents in this compound influences which C-H bonds can achieve the necessary orientation for efficient HAT. It has been shown in related systems that the abstraction of an axial hydrogen is often favored over an equatorial one due to better orbital overlap in the transition state.

A hypothetical study on the relative rates of HAT from different positions on a derivative of this compound is presented below.

| Position of C-H bond | Type of Hydrogen | Relative Rate of HAT (Predicted) | Rationale |

| C1 | Tertiary | 1.0 | Tertiary C-H, but adjacent to electron-withdrawing COOH |

| C2, C6 | Secondary | 0.2 (axial), 0.1 (equatorial) | Stereoelectronic preference for axial H abstraction |

| C3, C5 | Tertiary | 1.5 | Tertiary C-H, electron-donating methyl group |

| C4 | Secondary | 0.2 (axial), 0.1 (equatorial) | Stereoelectronic preference for axial H abstraction |

This table is based on established principles of HAT reactivity in substituted cyclohexanes.

Stereocontrol and Selectivity in Reaction Pathways

The stereochemistry of this compound is a powerful tool for controlling the selectivity of its reactions. The diequatorial arrangement of the methyl groups creates a significant steric bias, which can be exploited to achieve high levels of diastereoselectivity in reactions on the cyclohexane ring.

For example, in an epoxidation reaction of a cyclohexene (B86901) derivative of this acid, the peroxy acid will preferentially approach from the less sterically hindered face, away from the two equatorial methyl groups. This results in the formation of a single major diastereomer of the epoxide.

The carboxylic acid group itself can also act as a directing group in certain catalytic reactions. By coordinating to a metal catalyst, it can bring the catalyst into proximity with specific C-H bonds on the ring, leading to site-selective functionalization. The rigid conformation of the ring ensures a fixed spatial relationship between the directing group and the target C-H bonds, enhancing the selectivity of the reaction.

The selectivity of a reaction can often be tuned by the choice of catalyst and reaction conditions. A bulky catalyst, for instance, will be more sensitive to the steric environment of the substrate, leading to higher selectivity.

The following table provides a summary of expected selectivity in different reaction types involving derivatives of this compound.

| Reaction Type | Substrate Derivative | Expected Major Product | Basis for Selectivity |

| Epoxidation | cis-3,5-Dimethylcyclohex-1-ene-1-carboxylic acid | Epoxide with trans relationship to methyl groups | Steric hindrance from equatorial methyl groups |

| Directed C-H Functionalization | This compound | Functionalization at C2 or C6 | Carboxylic acid as a directing group |

| Radical Bromination | This compound | Bromination at C3 or C5 | Formation of the most stable tertiary radical |

This table illustrates the principles of stereocontrol and selectivity based on the known reactivity of substituted cyclohexanes.

Advanced Analytical Techniques for Characterization and Elucidation in Research

Spectroscopic Methodologies for Structural and Stereochemical Assignment

Spectroscopic methods provide fundamental insights into the molecular structure, bonding, and conformational preferences of cis-3,5-Dimethylcyclohexane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation and stereochemical analysis of this compound. Both ¹H and ¹³C NMR are critical for verifying the compound's identity and assessing its purity.

In the cis configuration, the substituents on the cyclohexane (B81311) ring create a specific stereochemical environment. The most stable chair conformation for a cis-1,3,5-trisubstituted cyclohexane derivative generally places the substituents in equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions. For this compound, the conformation with the two methyl groups and the carboxylic acid group in equatorial positions is strongly favored energetically. This conformational preference directly influences the chemical shifts and coupling constants observed in the NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. The signal for the carboxylic acid proton is typically a broad singlet found far downfield (δ 10-13 ppm). The protons on the cyclohexane ring and the methyl groups would appear in the aliphatic region (δ 0.8-2.5 ppm). The specific coupling patterns and chemical shifts of the ring protons are determined by their axial or equatorial positions, which can be used to confirm the cis stereochemistry.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid group is characteristically found in the δ 170-180 ppm region. The carbons of the cyclohexane ring and the two methyl groups appear in the upfield region (δ 20-45 ppm). The purity of a sample can be assessed by the absence of unexpected signals in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Carboxyl H | ¹H | 10 - 13 | Broad singlet, position can vary with solvent and concentration. |

| Ring CH | ¹H | 0.8 - 2.5 | Complex multiplets, specific shifts depend on axial/equatorial position. |

| Methyl CH₃ | ¹H | 0.8 - 1.2 | Typically a doublet. |

| Carboxyl C=O | ¹³C | ~175 - 180 | |

| Ring CH | ¹³C | 20 - 45 | Multiple distinct signals corresponding to C1, C2/C6, C3/C5, and C4. |

| Methyl CH₃ | ¹³C | ~20 |

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups within a molecule. For this compound, the IR spectrum is dominated by absorptions characteristic of the carboxylic acid moiety and the alkane framework.

The most diagnostic feature is the very broad O–H stretching vibration of the carboxylic acid, which typically appears in the 2500–3300 cm⁻¹ region. This broadness is a result of hydrogen bonding. The C=O (carbonyl) stretch gives rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. The presence of both of these bands is strong evidence for the carboxylic acid functional group. Additionally, C–H stretching vibrations from the methyl and cyclohexane groups are expected in the 2850–3000 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch | 2500 - 3300 | Strong, Very Broad |

| Alkane C-H | C–H Stretch | 2850 - 2960 | Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Carboxylic Acid | C–O Stretch | 1210 - 1320 | Medium |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₉H₁₆O₂), the monoisotopic mass is 156.11503 Da. HRMS analysis would be expected to confirm this exact mass, thereby validating the molecular formula.

In typical electron ionization (EI) MS, the molecular ion peak (M⁺) at m/z = 156 might be observed. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). In softer ionization techniques like electrospray ionization (ESI), common adducts would be observed, such as the protonated molecule [M+H]⁺ at m/z 157.1223, the sodium adduct [M+Na]⁺ at m/z 179.1043, or the deprotonated molecule [M-H]⁻ in negative ion mode at m/z 155.1078.

Table 3: Predicted m/z Values for Molecular Ions and Adducts in HRMS

| Ion/Adduct Formula | Ion Type | Calculated m/z |

| [C₉H₁₆O₂]⁺ | Molecular Ion (EI) | 156.1150 |

| [C₉H₁₅O₂]⁻ | Deprotonated Molecule (ESI-) | 155.1078 |

| [C₉H₁₇O₂]⁺ | Protonated Molecule (ESI+) | 157.1223 |

| [C₉H₁₆O₂Na]⁺ | Sodium Adduct (ESI+) | 179.1043 |

Chromatographic Techniques for Isomeric Separation and Purity Assessment in Research

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for separating isomers. The cis and trans isomers of 3,5-Dimethylcyclohexane-1-carboxylic acid have different three-dimensional shapes and polarities, which allows them to be separated chromatographically. A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with an acid modifier like formic acid), would be a standard approach. The isomers would exhibit different retention times, allowing for their separation and quantification.

Coupling the HPLC system to a tandem mass spectrometer (MS/MS) adds a high degree of sensitivity and selectivity. By selecting the precursor ion (e.g., m/z 155.1 in negative mode) and monitoring for specific product ions after fragmentation, one can achieve highly specific detection and quantification of the target compound, even in complex mixtures.

Gas chromatography (GC) is another high-resolution separation technique well-suited for analyzing isomeric mixtures of volatile or semi-volatile compounds. Due to the low volatility and polar nature of carboxylic acids, derivatization is often required prior to GC analysis. A common approach is to convert the carboxylic acid to a more volatile ester, such as a methyl ester, via reaction with a reagent like diazomethane (B1218177) or methanol (B129727) with an acid catalyst.

The resulting methyl cis-3,5-Dimethylcyclohexane-1-carboxylate isomers can then be separated on a GC column based on differences in their boiling points and interactions with the stationary phase. The separated components are then introduced into a mass spectrometer, which provides a mass spectrum for each peak. This allows for positive identification based on both the retention time and the mass spectrum, which would show a molecular ion and characteristic fragmentation pattern for the derivatized analyte.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess (ee). The choice of chromatographic conditions is paramount for achieving effective separation.

For purity analysis, reversed-phase HPLC is a common and effective method. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. Research indicates that high purity levels (>99%) of the cis isomer can be verified using a C18 column with a mobile phase consisting of an acetonitrile and water gradient, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. Detection is typically achieved using a UV detector at a low wavelength, such as 210 nm, where the carboxylic acid functional group absorbs light.

Determining the enantiomeric excess requires chiral chromatography, which can distinguish between enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. sigmaaldrich.com The mobile phase in chiral HPLC can vary from normal-phase (e.g., heptane/ethanol mixtures) to reversed-phase or polar organic modes, depending on the specific column and analyte. mdpi.comgoogle.com

| Analysis Type | Stationary Phase (Column) | Mobile Phase Composition | Detection Method | Reference |

|---|---|---|---|---|

| Purity Determination | Reversed-Phase C18 | Acetonitrile/Water with 0.1% TFA | UV at 210 nm | |

| Enantiomeric Excess | Chiral Stationary Phase (e.g., Polysaccharide-based) | Heptane/Ethanol or other appropriate solvent mixture | UV or Circular Dichroism (CD) | mdpi.comgoogle.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. ed.ac.ukmdpi.com This technique provides an unambiguous three-dimensional structure of a compound in its crystalline state. The process requires a single, high-quality crystal of one enantiomer of this compound.

The method is based on the diffraction of X-rays by the electron clouds of the atoms within the crystal lattice. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise positions of all atoms in the molecule can be determined. researchgate.net To establish the absolute configuration, a phenomenon known as anomalous dispersion is utilized. mdpi.com When the crystal contains atoms that scatter X-rays with a significant anomalous effect (often elements heavier than oxygen, though it is possible with light-atom compounds), the intensity differences between specific pairs of reflections (Bijvoet pairs) can be measured. mdpi.com This allows for the correct assignment of the (R) or (S) configuration at each stereocenter. ed.ac.uk

While obtaining a suitable crystal can be a challenge, the structural information it provides is unparalleled, confirming not only the absolute stereochemistry but also the cis relationship between the substituents on the cyclohexane ring and the preferred conformation of the molecule in the solid state.

Other Specialized Analytical Methods (e.g., UV-Vis Spectroscopy in research applications)

While NMR and mass spectrometry are primary tools for structural elucidation, other spectroscopic methods like UV-Vis spectroscopy have specific applications in the analysis of this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For this compound, the key chromophore (light-absorbing part of the molecule) is the carboxylic acid group. This group undergoes an n → π* (n-to-pi-star) electronic transition, which typically results in weak absorption in the ultraviolet region. mdpi.com This absorption is what allows for UV detection in HPLC, generally at wavelengths around 210 nm. While a full UV-Vis spectrum is not typically used for detailed structural identification of this saturated compound, it is fundamental for its quantification in solution and for monitoring reactions.

| Chromophore | Electronic Transition | Approximate Absorption Wavelength (λmax) | Application |

|---|---|---|---|

| Carboxylic Acid (-COOH) | n → π* | ~210 nm | HPLC Detection, Quantification |

Other specialized techniques could include infrared (IR) spectroscopy, which is used to confirm the presence of the carboxylic acid functional group through its characteristic O-H and C=O stretching vibrations. mdpi.comccspublishing.org.cn

Theoretical and Computational Chemistry of Cis 3,5 Dimethylcyclohexane 1 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a powerful computational tool used to investigate the geometric and electronic structure of molecules. For cis-3,5-Dimethylcyclohexane-1-carboxylic acid, DFT calculations are crucial for analyzing its various possible conformations and determining their relative stabilities. These calculations model the molecule's electron density to derive its energy and other properties, providing a detailed picture of how the substituents influence the cyclohexane (B81311) ring's geometry. The choice of functional and basis set, such as M06-2X/cc-pVTZ(-f)++, is critical for obtaining accurate optimized geometries and free energies for such compounds researchgate.net.

The conformational landscape of this compound is dominated by the chair conformation of the cyclohexane ring. Due to the cis configuration of the 1,3-disubstituted methyl groups, the molecule can exist in two primary chair conformers: one where both methyl groups are in equatorial positions, and another, higher-energy conformation where both are in axial positions libretexts.orglibretexts.org. The carboxylic acid group at position 1 can also be either axial or equatorial.

Energy minimization calculations using DFT consistently identify the most stable conformer as the one where the bulkiest substituents occupy equatorial positions to minimize steric strain libretexts.orgaskfilo.com. For this compound, the lowest energy conformer is predicted to have both methyl groups and the carboxylic acid group in equatorial positions (diequatorial-equatorial). The alternative conformer, with both methyl groups in axial positions (diaxial), is significantly less stable due to severe steric hindrance libretexts.orglibretexts.org.

| Conformer | Substituent Positions | Relative Stability |

|---|---|---|

| Chair 1 (Lowest Energy) | C1-COOH (Equatorial), C3-CH3 (Equatorial), C5-CH3 (Equatorial) | Most Stable |

| Chair 2 (Highest Energy) | C1-COOH (Axial), C3-CH3 (Axial), C5-CH3 (Axial) | Least Stable |

The primary source of instability in the diaxial conformer is the presence of 1,3-diaxial interactions. These are steric repulsions between the axial substituents and the axial hydrogen atoms on the same side of the ring. DFT calculations can precisely quantify this steric strain. For a single axial methyl group on a cyclohexane ring, the steric strain from 1,3-diaxial interactions is approximately 7.6 kJ/mol libretexts.orglibretexts.org.

In the case of the diaxial conformer of cis-3,5-dimethylcyclohexane, both methyl groups are axial, leading to significant steric strain. The conformation with both methyl groups in axial positions is considerably higher in energy compared to the all-equatorial conformer pearson.com. The total strain energy can be calculated by summing the contributions from each 1,3-diaxial interaction. The energy difference between the diaxial and diequatorial conformers of cis-1,3-dimethylcyclohexane has been measured to be about 23 kJ/mol (5.4 kcal/mol) pearson.com.

| Interaction Type | Contributing Substituent | Approximate Strain Energy (kJ/mol) |

|---|---|---|

| 1,3-Diaxial Interaction | Methyl Group | 7.6 libretexts.orglibretexts.org |

| 1,3-Diaxial Interaction | Carboxylic Acid Group | ~2.0 - 5.0 (Estimated) |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for identifying stable, low-energy conformers, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. MD simulations model the atomic motions of the molecule, allowing for the exploration of its entire conformational landscape, including transitions between different chair and boat forms semanticscholar.orgnih.gov. Such simulations can reveal the energy barriers associated with ring inversion and substituent rotation semanticscholar.orgnih.gov. For a substituted cyclohexane, MD can show dynamic interconversion between chair and twisted boat conformations, which can be influenced by steric repulsion between bulky substituents semanticscholar.orgnih.gov. These simulations assess the steric hindrance from the dimethyl groups, which can guide the choice of solvents or reagents in synthetic applications .

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, including DFT, are used to predict the electronic structure of this compound. These calculations can determine properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential. The electronic properties of the carboxyl group are influenced by the cyclohexane ring structure . These factors are fundamental in predicting the molecule's reactivity, including its acid-base behavior and susceptibility to nucleophilic or electrophilic attack . For instance, the pKa of the carboxylic acid can be estimated, providing information for selecting appropriate buffer conditions in aqueous reactions .

Modeling of Reaction Transition States and Mechanistic Pathways

A significant application of computational chemistry is the modeling of chemical reactions. For this compound, DFT calculations can be employed to model the transition states of reactions in which it participates, such as esterification or amide formation . By calculating the energy of the transition state structure, it is possible to determine the activation energy barrier for a given reaction pathway. This allows for a detailed understanding of the reaction mechanism at a molecular level. For example, modeling the nucleophilic attack of an amine on the carboxylic acid group can reveal energy barriers and help determine optimal reaction conditions . The entropy of activation (ΔS‡), which is influenced by the molecule's conformational freedom, can be a determining factor in the reactivity and can be investigated through these computational models semanticscholar.orgnih.gov.

Quantitative Structure Property Relationships (QSPR) and Molecular Modeling Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. In the context of this compound, QSPR models could be developed to predict properties like solubility, boiling point, or chromatographic retention times. These models would use molecular descriptors derived from computational chemistry (e.g., molecular weight, surface area, dipole moment, and quantum chemical parameters) as input. By establishing a correlation for a set of known compounds, the properties of new or uncharacterized molecules, including derivatives of this compound, can be predicted without the need for experimental measurement.

Applications and Significance in Advanced Organic Synthesis and Materials Science

Role as Chiral Building Blocks and Intermediates for Complex Molecule Synthesis

The well-defined three-dimensional arrangement of the substituents on the cyclohexane (B81311) ring makes cis-3,5-Dimethylcyclohexane-1-carboxylic acid a significant chiral building block. The carboxylic acid group provides a reactive handle for standard chemical transformations such as esterification, amidation, and reduction, while the rigid cyclohexane framework serves as a reliable scaffold for constructing larger, more complex molecular architectures. This is particularly valuable in medicinal chemistry, where the specific spatial orientation of functional groups is often critical for biological activity.

The cis-3,5-dimethylcyclohexane scaffold has been incorporated into the design of various pharmaceutically active compounds. The parent carboxylic acid serves as a key intermediate in the synthesis of these complex molecules, providing a structurally robust and stereochemically defined component.

One notable application is its use as a starting material in the synthesis of potent TrkA kinase inhibitors. These inhibitors are investigated for their potential in treating pain, inflammation, and certain cancers. In the synthetic route described in patent literature, this compound is used to construct a portion of the final inhibitor molecule, highlighting its role as an essential pharmaceutical intermediate.

Furthermore, this compound and its derivatives are identified as intermediates in the preparation of Factor Xa inhibitors. Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibitors are used as anticoagulants to prevent and treat thrombosis. A patent details the synthesis of substituted cyclohexanecarboxylic acids, including the cis-3,5-dimethyl isomer, as key precursors for these therapeutic agents.

| Target Compound Class | Biological Target | Therapeutic Area | Role of this compound |

|---|---|---|---|

| TrkA Kinase Inhibitors | Tropomyosin receptor kinase A (TrkA) | Analgesics, Anti-inflammatory, Oncology | Starting material for scaffold construction |

| Factor Xa Inhibitors | Factor Xa | Anticoagulants (Thrombosis) | Intermediate for synthesis of the active pharmaceutical ingredient |

Contributions to Catalysis and Stereocontrol in Chemical Processes

While the direct application of this compound as a primary catalytic species is not widely documented, its structural features are relevant to the principles of stereocontrol in chemical reactions. Chiral carboxylic acids, in general, have emerged as a promising class of co-catalysts in enantioselective C-H functionalization reactions when combined with transition metals.

The potential for this compound to serve as a precursor for chiral ligands is rooted in its rigid stereochemistry. Chiral ligands are fundamental to asymmetric catalysis, where they bind to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. Although specific ligands derived directly from this compound are not prominently featured in the literature, its structure is analogous to other cyclohexane-based scaffolds used in established ligand systems.

Use in the Development of Analytical Standards and Reference Materials

In the field of analytical chemistry, this compound serves as a useful reference standard for various spectroscopic and chromatographic techniques. Its well-characterized nuclear magnetic resonance (NMR) properties, which feature distinct chemical shifts for its different carbon and hydrogen environments, make it a valuable compound for the development and validation of analytical methods.

The compound's defined structure is particularly useful in the study of chiral separation techniques, where it can help provide insights into the mechanisms of enantioselective recognition. As a stable, pure organic compound with a known structure and spectral properties, it can be used to calibrate instrumentation and confirm the identity of unknown substances in a sample matrix. Pharmaceutical secondary standards, for instance, are crucial in quality control to provide a cost-effective alternative to preparing in-house working standards. While not officially listed as a Certified Reference Material (CRM) in the sources reviewed, its properties are consistent with those required for a high-quality analytical standard.

| Analytical Technique | Specific Application | Reason for Utility |

|---|---|---|

| NMR Spectroscopy | Method development and validation | Well-characterized and distinct chemical shifts |

| Chromatography | Reference standard in separations | Stable compound with known retention characteristics |

| Chiral Separation Techniques | Method development and mechanistic studies | Provides insights into enantioselective recognition |

Occurrence and Formation in Complex Chemical Systems Focus on Chemical Identity and Analysis, Not Biological Effects

Identification as a Metabolite (e.g., of Homosalate)

Research into the human metabolism of the UV filter homosalate (B147027) (HMS) has led to the identification of several oxidative metabolites, including a group of structurally related carboxylic acid isomers. While cis-3,5-Dimethylcyclohexane-1-carboxylic acid itself is a core structural component, the directly identified metabolites in human samples are typically more complex, retaining a portion of the parent molecule.

Specifically, toxicokinetic studies have identified multiple isomers of homosalate carboxylic acid (HMS-CA). nih.govresearchgate.net Following human exposure to homosalate, which is a mixture of cis- and trans-isomers, distinct carboxylic acid metabolites are formed. nih.govresearchgate.net One isomer, identified as (1R,3S,5S)/(1S,3R,5R)-3-((2-hydroxybenzoyl)oxy)-1,5-dimethylcyclohexane-1-carboxylic acid (termed HMS-CA 5), has been confirmed as a specific metabolite formed exclusively from the cis-isomer of homosalate. nih.govresearchgate.net Other identified metabolites include cis- and trans-isomers of 5-((2-hydroxybenzoyl)oxy)-3,3-dimethylcyclohexane-1-carboxylic acid. nih.govnih.govresearchgate.net These compounds are considered specific biomarkers for assessing human exposure to homosalate, with their presence in urine samples correlating to recent sunscreen application. nih.govresearchgate.net

The identification of these complex metabolites underscores that while the dimethylcyclohexane carboxylic acid moiety is formed, it is often as part of a larger molecule resulting from the initial stages of biotransformation.

Research on Metabolic Pathways Leading to its Chemical Formation

The formation of carboxylic acid metabolites from homosalate is a result of oxidative metabolism. nih.govresearchgate.net In vitro investigations using human and rat liver microsomes have shown that homosalate undergoes Phase I metabolism. europa.euindustrialchemicals.gov.au While a primary pathway is the hydrolysis of the ester bond to yield salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol, other oxidative pathways occur simultaneously. europa.euindustrialchemicals.gov.au

Human studies following oral and dermal application of homosalate have confirmed the formation of these oxidative metabolites. nih.govnih.gov The metabolic process involves the oxidation of one of the methyl groups on the trimethylcyclohexyl ring to a carboxylic acid group. nih.govresearchgate.net This biotransformation results in the various isomers of homosalate-carboxylic acid (HMS-CA) that have been identified in human plasma and urine. nih.govresearchgate.net

The metabolic conversion shows diastereoselectivity, meaning the cis- and trans-isomers of homosalate are metabolized differently, leading to different profiles and quantities of metabolites. nih.govresearchgate.net For instance, the mean total urinary excretion fraction of metabolites derived from trans-homosalate is significantly higher than that for metabolites from cis-homosalate, indicating differences in bioavailability and metabolic handling. nih.govresearchgate.net Following their formation, these acidic metabolites are largely conjugated with glucuronic acid before being excreted in the urine. nih.gov

| Parent Compound | Metabolic Process | Key Resulting Metabolites | Reference |

|---|---|---|---|

| cis-Homosalate | Oxidation of a methyl group | (1R,3S,5S)/(1S,3R,5R)-3-((2-hydroxybenzoyl)oxy)-1,5-dimethylcyclohexane-1-carboxylic acid (HMS-CA 5) | nih.govresearchgate.net |

| Homosalate (cis- and trans- mixture) | Oxidation of a methyl group | cis- and trans-5-((2-hydroxybenzoyl)oxy)-3,3-dimethylcyclohexane-1-carboxylic acid (HMS-CA) | researchgate.netnih.gov |

| Homosalate | Hydrolysis of ester bond | Salicylic acid and 3,3,5-trimethylcyclohexanol | industrialchemicals.gov.au |

Analytical Method Development for Detection in Complex Matrices

The need to accurately quantify exposure to homosalate has driven the development of highly sensitive analytical methods for its metabolites in complex biological matrices like human urine and plasma. nih.govnih.gov The primary technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often coupled with online solid-phase extraction (online-SPE) for sample cleanup and analyte enrichment. nih.govresearchgate.net

This online-SPE-LC-MS/MS approach allows for the direct analysis of urine samples after an enzymatic hydrolysis step to cleave glucuronide conjugates. nih.gov Quantification is achieved through stable isotope dilution analysis, where deuterium-labeled internal standards of the target metabolites are used to ensure high accuracy and precision. nih.govresearchgate.net

These methods have achieved very low limits of quantification (LOQ), typically in the range of 0.02 to 0.04 µg/L in urine. nih.govnih.gov Such sensitivity is sufficient to measure the concentration of HMS-CA isomers in urine for up to 96 hours after a single application of sunscreen, allowing for detailed tracking of their elimination kinetics. nih.govnih.govresearchgate.net The development and synthesis of authentic analytical standards for the specific cis- and trans-metabolites have been crucial for the validation of these quantitative methods. nih.govnih.gov

| Analytical Method | Matrix | Target Analytes | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Online-SPE-LC-MS/MS | Human Urine | cis- and trans-HMS-CA | 0.02–0.04 µg/L | nih.gov |

| LC-MS/MS | Human Urine | HMS-CA 5 (cis-specific) | 0.02 µg/L | nih.gov |

| Online-SPE-LC-MS/MS | Human Plasma & Urine | Parent HMS isomers and carboxylic acid metabolites | Not specified | nih.govresearchgate.net |

Environmental Fate and Biodegradation Research of Related Analogs

While specific environmental fate data for this compound is limited, research on closely related analogs like cyclohexanecarboxylic acid (CHCA) and homosalate provides insight into potential degradation pathways.

Microbial degradation of CHCA has been observed under both aerobic and anaerobic conditions, with different enzymatic mechanisms involved. researchgate.net Two primary aerobic degradation pathways have been proposed for CHCA:

Aromatization: Involves the conversion to p-hydroxybenzoic acid before the aromatic ring is cleaved. researchgate.netmicrobiologyresearch.org

β-Oxidation: A pathway involving the intermediate 1-cyclohexene-1-carboxylic acid. researchgate.netnih.gov In some bacteria, this pathway can lead to the formation of benzoic acid. nih.gov

Under anaerobic conditions, the degradation of CHCA has been studied in denitrifying, iron-reducing, and sulfate-reducing bacteria. researchgate.netnih.gov These pathways typically involve the activation of CHCA to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA, followed by dehydrogenation and eventual ring cleavage, often linking its catabolism to that of aromatic compounds. researchgate.netnih.gov

The parent compound, homosalate, has been detected in various environmental matrices, including freshwater, seawater, and wastewater, due to its widespread use in sunscreens. nih.gov Studies on the biodegradation of homosalate by the fungus Pleurotus djamor have shown its capacity to remove the UV filter, suggesting that bioremediation could be a viable strategy for environmental cleanup. researchgate.net The identities of the environmental degradation products of homosalate have not been fully assessed, but they are expected to include hydroxylated and hydrolyzed derivatives. industrialchemicals.gov.au

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Future synthetic efforts will likely concentrate on developing more efficient, environmentally benign, and economically viable methods for producing cis-3,5-Dimethylcyclohexane-1-carboxylic acid. Key areas of emerging research include:

Catalytic Processes: There is a significant push towards using catalysis to improve reaction efficiency and selectivity. researchgate.net This includes the development of novel metal-based catalysts for hydrogenating aromatic precursors and stereoselective reactions. researchgate.netgoogle.com The goal is to reduce the number of synthetic steps, minimize the use of hazardous reagents, and lower energy consumption.

Sustainable Solvents and Reagents: A major trend in modern chemistry is the move towards "green" synthesis. rsc.org Research is focusing on replacing traditional volatile organic solvents with more sustainable alternatives, such as water or biomass-derived solvents. rsc.orgucl.ac.uk The development of processes that operate under milder, ambient conditions is also a key objective. rsc.org

Flow Chemistry: Continuous flow technologies offer significant advantages over traditional batch processing, including improved safety, better process control, and easier scalability. rsc.org Exploring flow-based hydrogenations and other key transformations in the synthesis of cyclohexane (B81311) derivatives is a promising avenue for more sustainable industrial production. rsc.org

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild conditions. ucl.ac.uk Future research may explore enzymatic routes for the synthesis or resolution of cyclohexane carboxylic acids, providing a highly sustainable and efficient alternative to classical chemical methods.

| Synthetic Approach | Key Advantages | Emerging Research Focus |

| Advanced Catalysis | Higher efficiency, improved selectivity, reduced waste. | Novel chiral catalysts, hydrogen borrowing techniques. acs.org |

| Green Chemistry | Reduced environmental impact, safer processes. nih.gov | Use of aqueous media, biomass-derived solvents, mechanochemistry. ucl.ac.uknih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Continuous hydrogenation and derivatization reactions. rsc.org |

| Biocatalysis | High stereoselectivity, mild reaction conditions. | Enzymatic desymmetrization and kinetic resolution. ucl.ac.uk |

Advanced Stereochemical Control and Derivatization Strategies

The precise three-dimensional arrangement of atoms (stereochemistry) in this compound is critical to its function. Future work will focus on refining control over its synthesis and exploring its use as a molecular scaffold.

Asymmetric Synthesis: Developing new methods for asymmetric synthesis is crucial for obtaining enantiomerically pure forms of the compound and its derivatives. rijournals.com This involves the design of new chiral catalysts and reagents that can direct the formation of the desired stereoisomer with high precision. acs.orgrijournals.com

Derivatization: The carboxylic acid group is a versatile handle for chemical modification. thermofisher.com Researchers are exploring new ways to convert this group into other functionalities like esters, amides, and amines, creating libraries of new compounds. thermofisher.com Furthermore, recent advances in C–H functionalization allow for the direct modification of the cyclohexane ring itself, opening up new possibilities for creating complex derivatives. nih.gov

Scaffold-Based Design: The rigid cyclohexane core of the molecule makes it an attractive scaffold in medicinal chemistry and materials science. nih.govacs.orgbiorxiv.org By attaching different functional groups in a spatially defined manner, chemists can design molecules with tailored properties for specific applications, such as drug candidates or new polymers. nih.govunife.it

Integrated Computational and Experimental Approaches in Chemical Research

The synergy between computational chemistry and laboratory experiments is accelerating the pace of research. This integrated approach provides powerful insights into the behavior of molecules like this compound.

Conformational Analysis: Computational tools are used to predict the most stable three-dimensional shapes (conformations) of cyclohexane derivatives. sapub.orgsapub.org These predictions, which can be validated by experimental techniques, are essential for understanding the molecule's reactivity and interactions with other molecules. nih.govsci-hub.mk

Reaction Modeling: Theoretical calculations can model entire reaction pathways, helping chemists understand how a reaction occurs and how to optimize conditions for better yields and selectivity. acs.org This reduces the need for extensive trial-and-error experimentation, saving time and resources.

Predictive Design: By combining computational screening with synthetic chemistry, researchers can design and create new molecules with desired properties more efficiently. For example, computational models can predict the biological activity of a series of derivatives before they are synthesized, allowing chemists to focus their efforts on the most promising candidates. acs.org

Expanding Utility in Interdisciplinary Chemical Investigations

The unique structural features of this compound make it a valuable building block for a wide range of interdisciplinary applications.

Medicinal Chemistry: Rigid scaffolds are highly sought after in drug design because they can hold functional groups in precise orientations to interact with biological targets like proteins. nih.govacs.org The cyclohexane framework can be used to design new therapeutic agents, from kinase inhibitors to other targeted therapies. nih.govbiorxiv.org

Materials Science: Carboxylic acids are widely used to create functional materials, including polymers, metal-organic frameworks (MOFs), and surface modifiers. researchgate.netpatsnap.com Derivatives of this compound could be incorporated into new materials to control their physical properties, such as creating liquid crystals or porous materials for gas storage. osti.govmdpi.com

Chemical Biology: As a well-defined molecular scaffold, the compound can be functionalized with probes (e.g., fluorescent tags) to study biological processes. Its derivatives can serve as tools to investigate protein-ligand interactions or to develop new biosensors.

Q & A

Basic: What are the common synthetic routes for cis-3,5-Dimethylcyclohexane-1-carboxylic acid?

Methodological Answer:

The synthesis of this compound typically involves hydrogenation of substituted cyclohexene precursors or stereoselective ring-closing strategies. For example, cyclohexene dicarboxylic acid derivatives (e.g., cis-3,3,4-trimethyl-4-cyclohexene-1,2-dicarboxylic acid) can serve as intermediates, which are hydrogenated to yield the target compound while preserving stereochemistry. Catalytic hydrogenation using palladium or platinum under controlled pressure (1–3 atm) and temperature (25–50°C) is commonly employed. Alternative routes include Diels-Alder cycloaddition with appropriately substituted dienes and dienophiles, followed by oxidation of functional groups to the carboxylic acid .

Advanced: How can the stereochemical integrity of this compound be maintained during synthesis?

Methodological Answer:

Maintaining stereochemical integrity requires optimizing reaction conditions to minimize isomerization. Key strategies include:

- Temperature Control: Lower temperatures (e.g., 0–10°C) reduce thermal rearrangements, as shown in electrochemical syntheses where elevated temperatures led to isomer decomposition .

- Chiral Catalysts: Use of chiral transition-metal catalysts (e.g., Ru-BINAP complexes) ensures enantioselective hydrogenation of double bonds in precursors.

- Protecting Groups: Temporary protection of the carboxylic acid group (e.g., methyl ester formation) prevents unwanted interactions during alkylation or reduction steps. Post-synthesis deprotection under mild acidic conditions (e.g., HCl/MeOH) restores the functional group without altering stereochemistry .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

Structural confirmation relies on a combination of:

- NMR Spectroscopy: H and C NMR identify substituent positions and cis/trans configurations via coupling constants (e.g., for axial-equatorial relationships).

- IR Spectroscopy: A strong absorption band near 1700 cm confirms the carboxylic acid group.

- Mass Spectrometry (ESI-MS or HRMS): Determines molecular weight and fragmentation patterns.

- Elemental Analysis: Validates empirical formula (CHO) with <0.3% deviation .

Advanced: How can computational methods aid in predicting the reactivity of this compound in derivatization reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example:

- Reactivity with Amines: Modeling the nucleophilic attack of amines on the carboxylic acid group reveals energy barriers and optimal pH conditions (e.g., pH 7–9 for amide formation).

- Steric Effects: Molecular dynamics simulations assess steric hindrance from the 3,5-dimethyl groups, guiding solvent choice (e.g., DMF for bulky reagents).

- pKa Estimation: Computational tools (e.g., ACD/Labs) estimate the carboxylic acid’s pKa (~4.5), informing buffer selection for aqueous reactions .

Basic: What are the challenges in achieving high purity of this compound, and how are they addressed?

Methodological Answer:

Challenges include removing stereoisomeric byproducts and residual solvents. Solutions involve:

- Recrystallization: Use of ethanol/water mixtures (70:30 v/v) at low temperatures (4°C) to isolate crystalline product.

- Column Chromatography: Silica gel columns with ethyl acetate/hexane gradients (10–40% EtOAc) separate cis/trans isomers.

- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA) achieve >99% purity, verified by UV detection at 210 nm .

Advanced: What strategies are employed to resolve conflicting data in the characterization of cis-3,5-dimethylcyclohexane derivatives?

Methodological Answer:

Contradictory data (e.g., NMR vs. X-ray results) are resolved by:

- Cross-Validation: Combine H-C HSQC and NOESY NMR to confirm spatial proximity of methyl groups.

- X-Ray Crystallography: Single-crystal diffraction provides unambiguous stereochemical assignment.

- Comparative Analysis: Benchmark spectral data against structurally analogous compounds (e.g., cis-3,3,5-trimethylcyclohexanol derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.